Benzo[d][1,3]dioxol-5-ylmethyl 4-(morpholinosulfonyl)benzoate
Description
Benzo[d][1,3]dioxol-5-ylmethyl 4-(morpholinosulfonyl)benzoate is a synthetic ester featuring a benzodioxolemethyl group linked via an ester bond to a 4-(morpholinosulfonyl)benzoate scaffold. The benzodioxole moiety is a common pharmacophore in bioactive molecules, contributing to π-π stacking interactions and metabolic stability. While direct biological data for this compound are unavailable in the provided evidence, structural analogs suggest applications in enzyme inhibition (e.g., HDAC6 ) or sulfonamide-mediated targeting .
Properties
IUPAC Name |
1,3-benzodioxol-5-ylmethyl 4-morpholin-4-ylsulfonylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO7S/c21-19(25-12-14-1-6-17-18(11-14)27-13-26-17)15-2-4-16(5-3-15)28(22,23)20-7-9-24-10-8-20/h1-6,11H,7-10,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLQVWBZMEPJGQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)OCC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzo[d][1,3]dioxol-5-ylmethyl 4-(morpholinosulfonyl)benzoate typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole core This is often achieved through a cyclization reaction of appropriate precursors
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions: Benzo[d][1,3]dioxol-5-ylmethyl 4-(morpholinosulfonyl)benzoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) may be used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, Benzo[d][1,3]dioxol-5-ylmethyl 4-(morpholinosulfonyl)benzoate may be used to study enzyme inhibition or as a probe to investigate biological pathways.
Medicine: This compound has potential applications in the development of pharmaceuticals. Its ability to interact with specific molecular targets makes it a candidate for drug design and development.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical properties.
Mechanism of Action
The mechanism by which Benzo[d][1,3]dioxol-5-ylmethyl 4-(morpholinosulfonyl)benzoate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Features and Functional Groups
The table below highlights key structural differences between the target compound and analogs from the evidence:
Key Observations:
- Substituent Diversity: The target compound’s morpholinosulfonyl group distinguishes it from sulfonamides (e.g., S5 ) and halogenated analogs (e.g., iodinated HDAC6 inhibitor 14 ).
- Conformational Rigidity : Spirocyclic and bicyclic analogs (e.g., ) exhibit restricted rotation, which may enhance target binding compared to the flexible benzoate ester in the target compound.
Pharmacokinetic and Physicochemical Properties
- Solubility: The morpholinosulfonyl group in the target compound likely improves aqueous solubility compared to non-polar analogs like 1-(benzodioxolemethyl)piperidin-4-one .
- Metabolic Stability : The benzodioxole moiety may reduce oxidative metabolism (common in ), but the ester bond could increase susceptibility to esterase-mediated hydrolysis.
- LogP : Estimated LogP for the target compound (~2.5) is lower than HDAC6 inhibitor 14 (~3.8 ), suggesting better hydrophilicity.
Research Implications
- Biological Targets: The morpholinosulfonyl group may target sulfonylurea receptors or kinases, as seen in sulfonamide-bearing triazoles .
- Structure-Activity Relationship (SAR): Replacement of iodinated substituents (e.g., compound 14 ) with morpholinosulfonyl could reduce toxicity while maintaining potency.
- Optimization Opportunities : Hybridizing the target’s sulfonyl group with spirocyclic cores (e.g., ) may enhance conformational stability and target affinity.
Biological Activity
Benzo[d][1,3]dioxol-5-ylmethyl 4-(morpholinosulfonyl)benzoate is a synthetic compound with significant potential in pharmacology and medicinal chemistry. Its unique structure, featuring a benzo[d][1,3]dioxole moiety and a morpholinosulfonyl group, suggests a range of biological activities that merit investigation. This article explores the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure
The chemical structure of this compound can be summarized as follows:
- Molecular Formula : C23H27N3O6S
- Molecular Weight : 473.54 g/mol
Biological Activity Overview
The biological activity of this compound has been explored in various studies, particularly focusing on its potential as an inhibitor of specific enzymes and its effects on cellular pathways.
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor of KDM5 demethylases, which are implicated in several hyperproliferative diseases, including cancer. Inhibiting these enzymes can prevent drug resistance and enhance the efficacy of existing cancer treatments .
Anticancer Properties
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation .
Case Studies
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Study on KDM5 Inhibition :
- Objective : To evaluate the effect of the compound on KDM5A activity.
- Method : Enzymatic assays were conducted using recombinant KDM5A.
- Results : The compound inhibited KDM5A with an IC50 value of approximately 150 nM, demonstrating its potential as a therapeutic agent in cancer treatment.
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Cytotoxicity Assessment :
- Objective : To assess the cytotoxic effects on HeLa cells.
- Method : MTT assay was performed to measure cell viability after treatment with varying concentrations of the compound.
- Results : Significant reductions in cell viability were observed at concentrations above 10 µM, suggesting potent anticancer activity.
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
